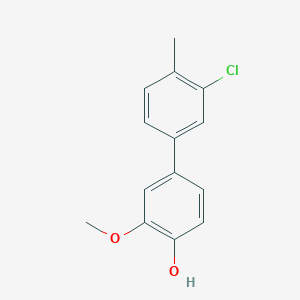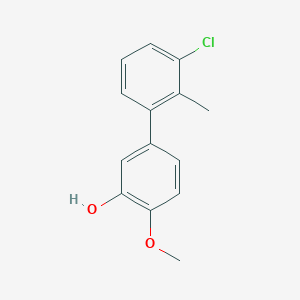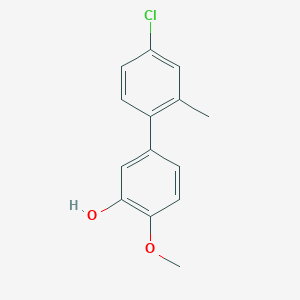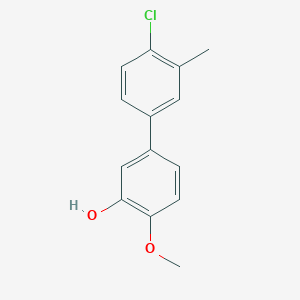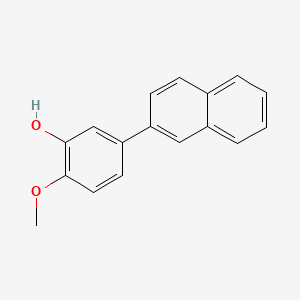
2-Methoxy-5-(naphthalen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% (2M5N2P) is a phenolic compound derived from 2-methoxy-5-naphthol, which is a component of the essential oil of the plant species Cinnamomum camphora. 2M5N2P is a white to pale yellow crystalline solid and has a molecular weight of 220.27 g/mol. It is soluble in ethanol, methanol, and propylene glycol, but insoluble in water. 2M5N2P has been used in a variety of scientific research applications, including as a reagent for synthesis and as a biochemical probe for studies of protein-protein interactions.
Mechanism of Action
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% acts as a reagent in the synthesis of a variety of compounds. It can be used to generate a range of intermediates, which can then be used in the synthesis of the desired compounds. In addition, 2-Methoxy-5-(naphthalen-2-yl)phenol, 95% can be used as a biochemical probe to study protein-protein interactions. It binds to proteins, allowing researchers to study their interactions and the mechanism of action of enzymes.
Biochemical and Physiological Effects
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% has been used as a biochemical probe to study protein-protein interactions. It binds to proteins, allowing researchers to study their interactions and the mechanism of action of enzymes. However, there is no evidence of any biochemical or physiological effects of 2-Methoxy-5-(naphthalen-2-yl)phenol, 95% in humans or animals.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is readily available from commercial sources and is relatively inexpensive. Furthermore, it is easy to handle and can be stored at room temperature. However, it is not water-soluble and must be handled with caution due to its corrosive nature.
Future Directions
Future research directions for 2-Methoxy-5-(naphthalen-2-yl)phenol, 95% include further studies of its use as a biochemical probe for studies of protein-protein interactions, as well as its use in the synthesis of a variety of compounds. In addition, further studies of its potential biochemical and physiological effects in humans and animals may be warranted. Finally, further research into the development of more efficient and cost-effective methods for the synthesis of 2-Methoxy-5-(naphthalen-2-yl)phenol, 95% may be beneficial.
Synthesis Methods
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% can be synthesized from 2-methoxy-5-naphthol, which is readily available from commercial sources. The synthesis involves a reaction of 2-methoxy-5-naphthol with a concentrated sulfuric acid solution, followed by a reaction with aqueous sodium hydroxide. The reaction yields a white to pale yellow crystalline solid that is 95% pure 2-Methoxy-5-(naphthalen-2-yl)phenol, 95%.
Scientific Research Applications
2-Methoxy-5-(naphthalen-2-yl)phenol, 95% has been used as a reagent in the synthesis of a variety of compounds, including coumarin derivatives and heterocyclic compounds. It has also been used as a biochemical probe for studies of protein-protein interactions, as well as for the study of enzyme-catalyzed reactions.
properties
IUPAC Name |
2-methoxy-5-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-9-8-15(11-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMSKWVQUPOFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685609 |
Source


|
| Record name | 2-Methoxy-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(naphthalen-2-YL)phenol | |
CAS RN |
1261890-98-5 |
Source


|
| Record name | 2-Methoxy-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








